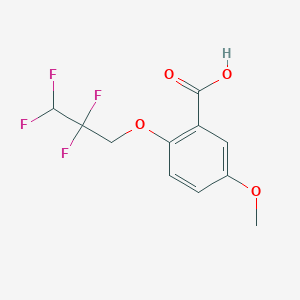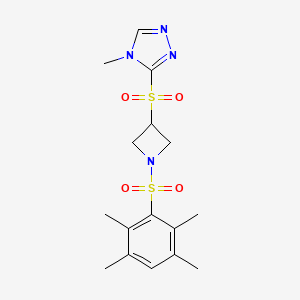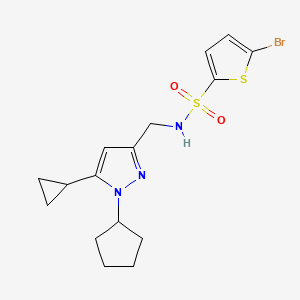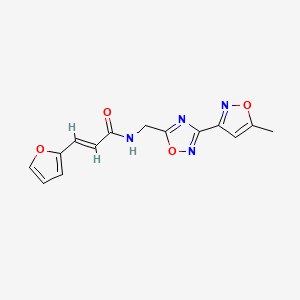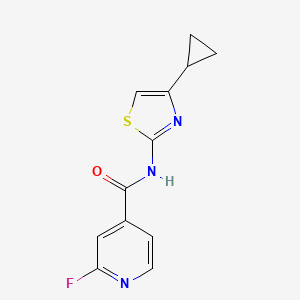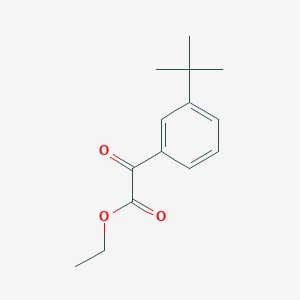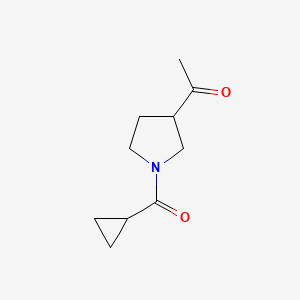
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription. The synthesis of CX-5461 has been extensively studied, and it has shown promising results in the treatment of various types of cancer. In
Wirkmechanismus
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of ribosome biogenesis and ultimately cell death. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CX-5461 has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits ribosome biogenesis, which is essential for the growth and survival of cancer cells. It also induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. CX-5461 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
CX-5461 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in the treatment of various types of cancer and has the potential to sensitize cancer cells to chemotherapy and radiation therapy. However, CX-5461 also has some limitations. It has low solubility in water and requires the use of organic solvents for administration. It also has poor pharmacokinetics and is rapidly metabolized in vivo.
Zukünftige Richtungen
For the study of CX-5461 include the development of more potent and selective inhibitors, combination therapy, biomarker development, and clinical trials.
Synthesemethoden
The synthesis of CX-5461 involves the reaction of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting compound is then reacted with pyrrolidine in the presence of acetic acid to give CX-5461. The synthesis of CX-5461 has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CX-5461 has shown promising results in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to the inhibition of ribosome biogenesis and ultimately cell death. CX-5461 has also been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(12)9-4-5-11(6-9)10(13)8-2-3-8/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXDULBIKWPPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)
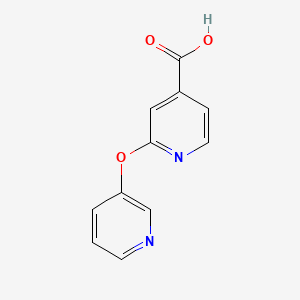
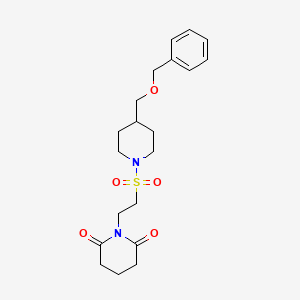
![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)
![1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396546.png)
